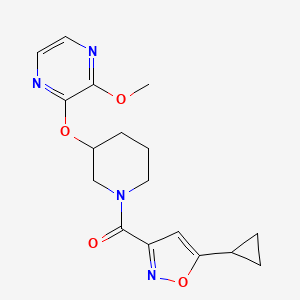
(5-Cyclopropylisoxazol-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropylisoxazol-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-Cyclopropylisoxazol-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in the management of pain and inflammatory conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising an isoxazole ring and a piperidine moiety, which are known to influence its biological activity. The presence of methoxy and cyclopropyl groups may enhance its pharmacokinetic properties.
Pain Management
Research indicates that this compound has significant analgesic properties. It has been evaluated for its effectiveness in treating neuropathic pain, demonstrating a potential mechanism involving the modulation of pain pathways.
Table 1: Summary of Pharmacological Effects
| Activity | Mechanism of Action | Reference |
|---|---|---|
| Analgesic | Modulation of pain pathways | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotective | Protection against neuronal damage in pain models |
The compound appears to exert its effects through multiple pathways:
- Inhibition of Cyclooxygenase (COX) : Similar to other analgesics, it may inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent pain relief.
- GABA Receptor Modulation : Preliminary studies suggest it may act as a positive allosteric modulator at GABA_A receptors, enhancing inhibitory neurotransmission which could contribute to its analgesic effects .
- Interaction with Inflammatory Pathways : The compound shows promise in modulating inflammatory responses by inhibiting the release of pro-inflammatory cytokines, thus reducing inflammation-related pain .
Study 1: Analgesic Efficacy
In a recent study, the efficacy of this compound was assessed in animal models of neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential use as an analgesic agent.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results demonstrated that treatment with the compound led to decreased neuronal apoptosis and improved functional outcomes in treated animals .
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-15-16(19-7-6-18-15)24-12-3-2-8-21(10-12)17(22)13-9-14(25-20-13)11-4-5-11/h6-7,9,11-12H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYNHOZPFNGNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














